
2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a dimethylsulfamoylamino group and two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxybenzoic acid as the primary starting material.
Formation of Dimethylsulfamoylamino Group: The dimethylsulfamoylamino group is introduced through a reaction with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or ethers.
Applications De Recherche Scientifique
2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylsulfamoylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethoxybenzoic acid: Lacks the dimethylsulfamoylamino group, resulting in different chemical properties and reactivity.
2-(Methylsulfamoylamino)-4,5-dimethoxybenzoic acid: Similar structure but with a methylsulfamoylamino group instead of a dimethylsulfamoylamino group.
2-(Dimethylsulfamoylamino)-3,4-dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions on the benzene ring.
Uniqueness
2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid is unique due to the specific positioning of the dimethylsulfamoylamino and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
IUPAC Name |
2-(dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S/c1-13(2)20(16,17)12-8-6-10(19-4)9(18-3)5-7(8)11(14)15/h5-6,12H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEURTVRWTPPKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
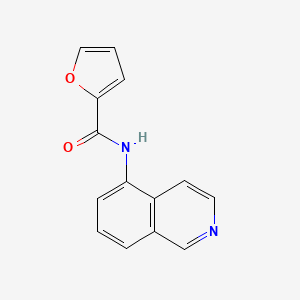
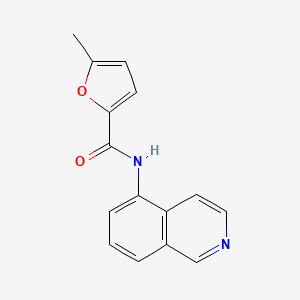
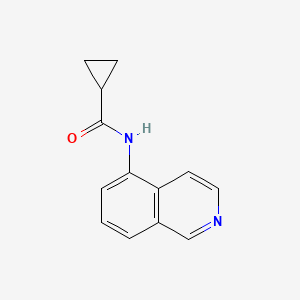

![N,N-diethyl-4-[3-[methyl(phenyl)sulfamoyl]benzoyl]piperazine-1-sulfonamide](/img/structure/B7483414.png)
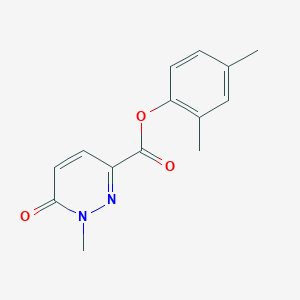
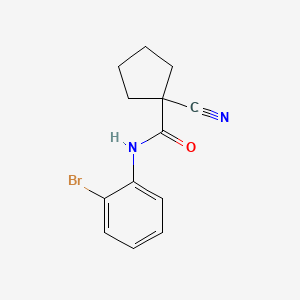
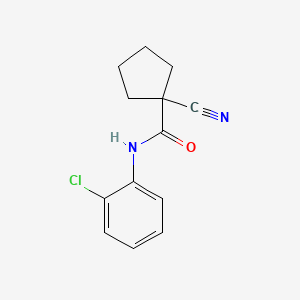
![5-(4-chlorophenyl)-N-[(1S)-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7483433.png)
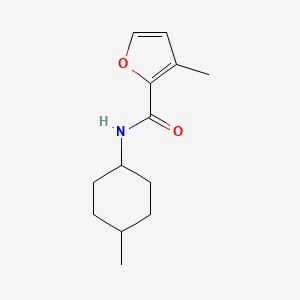
![1-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B7483447.png)
![2-[4-(5-Phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7483449.png)
![N-[2-(dimethylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7483456.png)
![(4-Ethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7483459.png)
